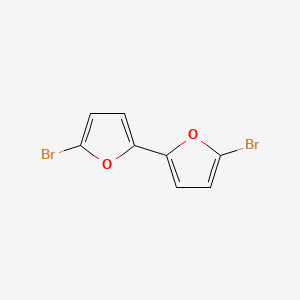![molecular formula C28H20O B13133796 1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone CAS No. 90020-78-3](/img/structure/B13133796.png)
1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is a complex organic compound that belongs to the family of bifluorenes It is characterized by its unique structure, which includes two fluorene units connected through a central ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone typically involves the following steps:
Formation of 9,9’-Bifluorene: This can be achieved through a coupling reaction of fluorene derivatives.
Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Coupling Reactions: Using large reactors to couple fluorene derivatives.
Acylation: Large-scale Friedel-Crafts acylation to introduce the ethanone group.
Chemical Reactions Analysis
Types of Reactions
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone involves its interaction with various molecular targets. The compound can participate in:
Electron Transfer Reactions: Due to its conjugated structure, it can act as an electron donor or acceptor.
Hydrogen Bonding: The ethanone group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bifluorene: A closely related compound with similar structural features but lacking the ethanone group.
9-Butyl-9H,9’H-9,9’-bifluorene: Another derivative with a butyl group instead of the ethanone group.
Uniqueness
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90020-78-3 |
|---|---|
Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[9-(9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C28H20O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16,27-28H,1H3 |
InChI Key |
BLPVJBIOIWVZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


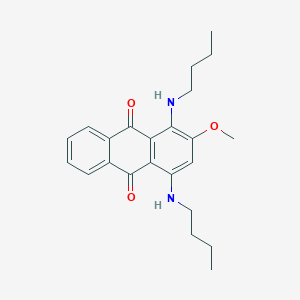
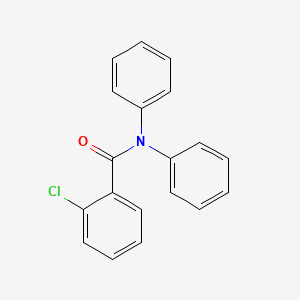
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)

![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
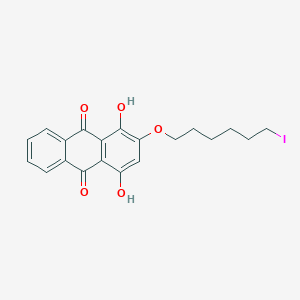
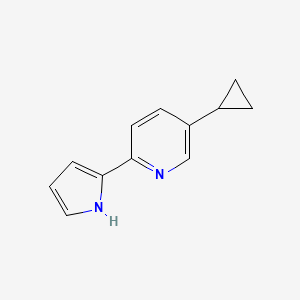
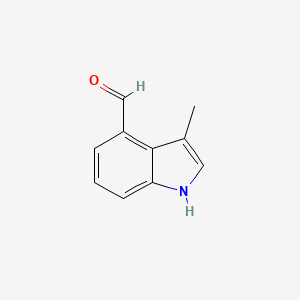

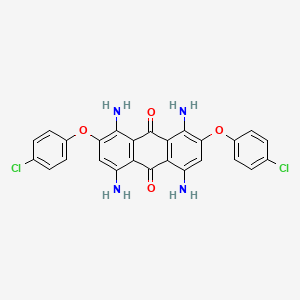
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
